4-Acetyl-4'-chlorobiphenyl
Overview
Description
4-Acetyl-4’-chlorobiphenyl is an organic compound with the molecular formula C14H11ClO It is a derivative of biphenyl, where one of the phenyl rings is substituted with an acetyl group at the para position and the other phenyl ring is substituted with a chlorine atom at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-4’-chlorobiphenyl can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-chlorobiphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another method involves the Ullmann reaction, where 4-chlorobiphenyl is coupled with acetyl chloride in the presence of a copper catalyst. This method is advantageous due to its high yield and selectivity.
Industrial Production Methods
Industrial production of 4-Acetyl-4’-chlorobiphenyl often employs the Friedel-Crafts acylation method due to its scalability and cost-effectiveness. The reaction is carried out in large reactors with precise control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-4’-chlorobiphenyl undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 4-Carboxy-4’-chlorobiphenyl.
Reduction: 4-(1-Hydroxyethyl)-4’-chlorobiphenyl.
Substitution: 4-Acetyl-4’-methoxybiphenyl.
Scientific Research Applications
4-Acetyl-4’-chlorobiphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Acetyl-4’-chlorobiphenyl involves its interaction with various molecular targets. The acetyl group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The chlorine atom can influence the compound’s reactivity and binding affinity through electronic effects.
Comparison with Similar Compounds
Similar Compounds
4-Acetylbiphenyl: Lacks the chlorine atom, resulting in different reactivity and properties.
4-Chlorobiphenyl: Lacks the acetyl group, affecting its chemical behavior and applications.
4-Acetyl-4’-bromobiphenyl: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.
Uniqueness
4-Acetyl-4’-chlorobiphenyl is unique due to the presence of both an acetyl group and a chlorine atom, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGUSEJJJVVVME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343830 | |
Record name | 4-acetyl-4'-chlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5002-07-3 | |
Record name | 4-acetyl-4'-chlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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